

Technical Guide: Fluticasone Furoate-d5

Certificate of Analysis

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Compound of Interest

Compound Name: *Fluticasone Furoate-d5*

Cat. No.: *B15614047*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a representative Certificate of Analysis (CoA) for **Fluticasone Furoate-d5**. **Fluticasone Furoate-d5** is the deuterated analog of Fluticasone Furoate, a synthetic corticosteroid used in the treatment of allergic rhinitis and asthma.[1][2] The inclusion of deuterium atoms makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[3] This document outlines the key quality control parameters, analytical methods, and data interpretation relevant to researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the typical physical, chemical, and quality control data for **Fluticasone Furoate-d5**. This information is critical for ensuring the identity, purity, and suitability of the material for research and development purposes.

Table 1: Physicochemical Properties

Parameter	Specification	Reference
Chemical Name	(6 α ,11 β ,16 α ,17 α)-6,9-Difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl-d5) Ester	[4]
Molecular Formula	C ₂₇ H ₂₄ D ₅ F ₃ O ₆ S	[4][5][6]
Molecular Weight	543.61 g/mol	[4][6][7]
Exact Mass	543.19507803 Da	[8]
XLogP3	4.8	[8]
Topological Polar Surface Area	119 Å ²	[8]
Storage Conditions	2-8°C Refrigerator	[4]

Table 2: Quality Control Specifications

Test	Method	Specification	Reference
Purity (HPLC)	HPLC-UV	>98%	[6]
Identity	¹ H NMR, ¹³ C NMR, MS	Consistent with structure	[6][9]
Isotopic Purity	Mass Spectrometry	≥99% Deuterium Incorporation	N/A
Residual Solvents	GC-HS	To be specified	N/A
Appearance	Visual Inspection	White to Off-White Solid	[9]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical results. The following sections describe the protocols for the key experiments cited in the quality control specifications.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of **Fluticasone Furoate-d5** and to identify and quantify any related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Kromasil C18 (250 mm x 4.6 mm, 5 μ m) or equivalent.[10]
- Mobile Phase: A gradient or isocratic mixture of methanol and 0.1% orthophosphoric acid in water. A typical composition is 80:20 (v/v).[10]
- Flow Rate: 0.9 mL/min.[10]
- Detection Wavelength: 239 nm or 264 nm.[10]
- Injection Volume: 10 μ L.
- Procedure:
 - Prepare a standard solution of **Fluticasone Furoate-d5** in the mobile phase or a suitable solvent like methanol.
 - Inject the standard solution into the HPLC system.
 - Record the chromatogram and determine the retention time of the main peak.
 - Prepare a sample solution of the test article at the same concentration.
 - Inject the sample solution and record the chromatogram under the same conditions.
 - Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity and determine the isotopic purity of **Fluticasone Furoate-d5**. It is also the primary method for its use as an internal standard in pharmacokinetic studies.^{[3][11]}

- Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC or HPLC system.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.^[12]
- Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for both Fluticasone Furoate and its d5-labeled internal standard.
- Column: A reverse-phase C18 column, such as a Reprosil Gold 100 C18 (100 x 2 mm, 2 µm).^[11]
- Mobile Phase: A gradient of methanol and 1mM Ammonium Trifluoroacetate buffer.^[11]
- Flow Rate: 0.2 mL/min.^[11]
- Procedure:
 - Tune the mass spectrometer for the specific MRM transitions of Fluticasone Furoate and **Fluticasone Furoate-d5**.
 - Infuse a solution of the compound to optimize the MS parameters.
 - Inject a sample solution into the LC-MS/MS system.
 - Acquire data and confirm the presence of the parent and fragment ions corresponding to the deuterated compound, verifying its identity.
 - Assess isotopic purity by monitoring for the presence of the non-deuterated species.

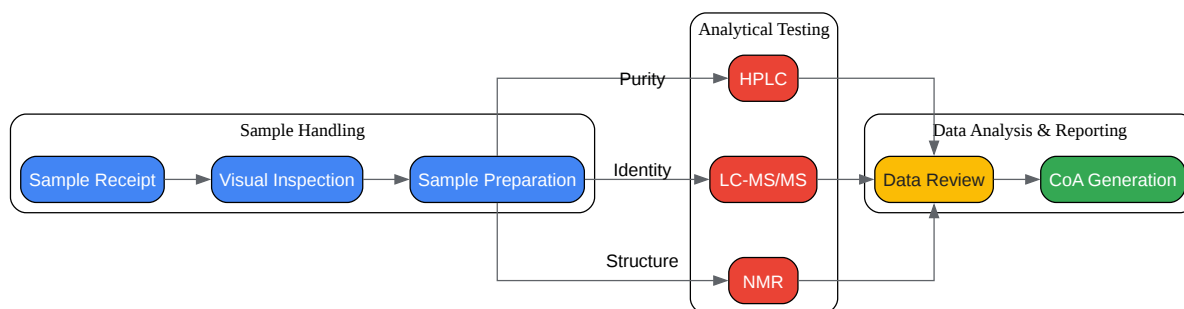
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure and is used for unequivocal identification.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Experiments: ^1H NMR, ^{13}C NMR, and potentially 2D-NMR experiments (e.g., COSY, HSQC) for full structural elucidation.
- Procedure:
 - Dissolve an accurately weighed sample in the appropriate deuterated solvent.
 - Acquire the NMR spectra.
 - Process the data and compare the observed chemical shifts, coupling constants, and integrations to the expected structure of **Fluticasone Furoate-d5**. The absence of signals at specific positions in the ^1H NMR spectrum will confirm the location of deuterium labeling. The solid-state ^{13}C NMR may show peaks around 189.1, 165.5, 118.5, and 100.4 ± 0.2 ppm for certain polymorphs of the non-deuterated form.[\[13\]](#)[\[14\]](#)

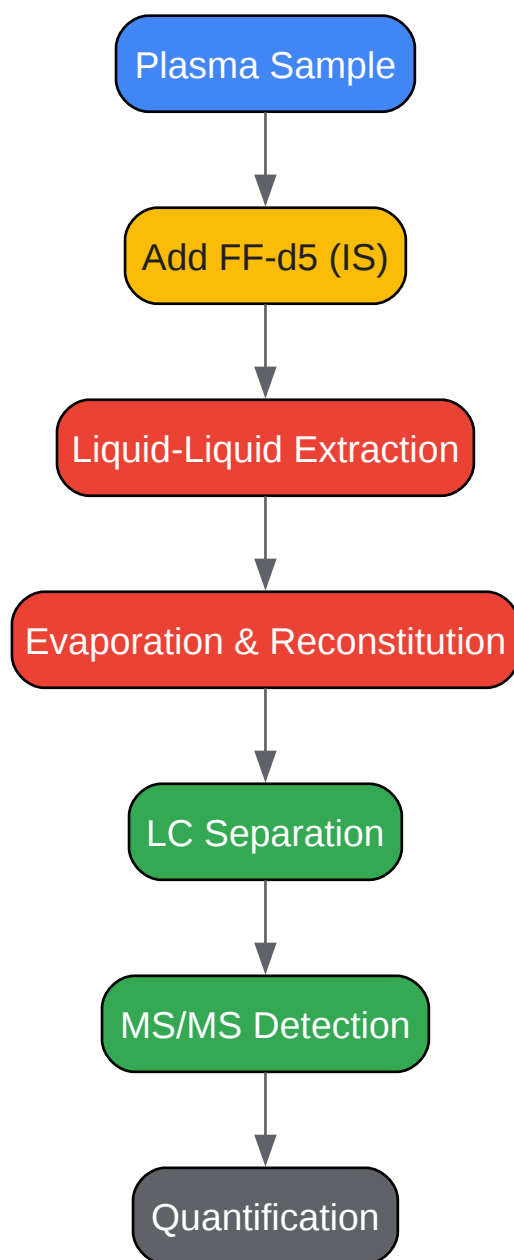
Visualizations

The following diagrams illustrate the analytical workflow and signaling pathways relevant to the analysis and application of **Fluticasone Furoate-d5**.



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Caption: Analytical workflow for **Fluticasone Furoate-d5** Certificate of Analysis generation.



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Caption: Bioanalytical workflow using **Fluticasone Furoate-d5** as an internal standard.

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